molecular formula C18H20N2OS B14197900 4-[3-(6-Phenylpyridin-3-yl)propyl]thiomorpholin-3-one CAS No. 918145-46-7

4-[3-(6-Phenylpyridin-3-yl)propyl]thiomorpholin-3-one

Cat. No.: B14197900
CAS No.: 918145-46-7
M. Wt: 312.4 g/mol
InChI Key: UDWVBHXHMWISTI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(6-Phenylpyridin-3-yl)propyl]thiomorpholin-3-one typically involves multi-step organic reactions. One common method includes the reaction of 6-phenylpyridine with a propylthiomorpholine derivative under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-[3-(6-Phenylpyridin-3-yl)propyl]thiomorpholin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound .

Scientific Research Applications

4-[3-(6-Phenylpyridin-3-yl)propyl]thiomorpholin-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(6-Phenylpyridin-3-yl)propyl]thiomorpholin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(6-Bromopyridin-3-yl)propyl]thiomorpholin-3-one
  • 4-[3-(6-Methylpyridin-3-yl)propyl]thiomorpholin-3-one

Uniqueness

4-[3-(6-Phenylpyridin-3-yl)propyl]thiomorpholin-3-one is unique due to its specific substitution pattern and the presence of both a thiomorpholine ring and a phenylpyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

918145-46-7

Molecular Formula

C18H20N2OS

Molecular Weight

312.4 g/mol

IUPAC Name

4-[3-(6-phenylpyridin-3-yl)propyl]thiomorpholin-3-one

InChI

InChI=1S/C18H20N2OS/c21-18-14-22-12-11-20(18)10-4-5-15-8-9-17(19-13-15)16-6-2-1-3-7-16/h1-3,6-9,13H,4-5,10-12,14H2

InChI Key

UDWVBHXHMWISTI-UHFFFAOYSA-N

Canonical SMILES

C1CSCC(=O)N1CCCC2=CN=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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